Cas no 855282-75-6 (2-Chloro-6-iodobenzo[d]thiazole)

2-Chloro-6-iodobenzo[d]thiazole structure
855282-75-6 structure
Product Name:2-Chloro-6-iodobenzo[d]thiazole
CAS No:855282-75-6
MF:C7H3ClINS
MW:295.527891397476
CID:828064
PubChem ID:59426412
Update Time:2025-10-29

2-Chloro-6-iodobenzo[d]thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-iodobenzo[d]thiazole
    • 2-chloro-6-iodo-1,3-benzothiazole
    • 2-Chloro-6-iodo-benzothiazole
    • Benzothiazole, 2-chloro-6-iodo-
    • 2-Chlor-6-jod-benzothiazol
    • Benzothiazole,2-chloro-6-iodo
    • 855282-75-6
    • AKOS016006961
    • AC-27149
    • SCHEMBL369617
    • PPWBFTWXPHUOSB-UHFFFAOYSA-N
    • DTXSID10731974
    • 2-chloro-6-iodobenzothiazole
    • E84846
    • FT-0763517
    • MDL: MFCD12828029
    • Inchi: 1S/C7H3ClINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
    • InChI Key: PPWBFTWXPHUOSB-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)SC(=N2)Cl

Computed Properties

  • Exact Mass: 294.87200
  • Monoisotopic Mass: 294.87195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 2.106
  • Melting Point: 137℃
  • Boiling Point: 334℃
  • Flash Point: 156℃
  • PSA: 41.13000
  • LogP: 3.55430

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2-Chloro-6-iodobenzo[d]thiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:855282-75-6)2-Chloro-6-iodobenzo[d]thiazole
Order Number:A930953
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:03
Price ($):234.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-iodobenzo[d]thiazole

2-Chloro-6-iodobenzo[d]thiazole (CAS No. 855282-75-6): A Versatile Intermediate in Organic Synthesis

2-Chloro-6-iodobenzo[d]thiazole (CAS No. 855282-75-6) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique structural features and wide-ranging applications in pharmaceutical research, material science, and organic synthesis. This halogenated benzothiazole derivative serves as a crucial building block for the development of various biologically active molecules and functional materials.

The molecular structure of 2-Chloro-6-iodobenzo[d]thiazole combines the electron-rich benzothiazole core with strategically positioned halogen atoms, making it an excellent candidate for cross-coupling reactions and other transition metal-catalyzed transformations. Researchers particularly value this compound for its ability to participate in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions that are fundamental to modern drug discovery programs.

In pharmaceutical applications, derivatives of 2-Chloro-6-iodobenzo[d]thiazole have shown promising results in the development of kinase inhibitors, which are currently one of the most sought-after therapeutic agents in oncology research. The compound's structural motif appears in several investigational drugs targeting cancer pathways, neurodegenerative diseases, and anti-inflammatory agents, aligning with current trends in precision medicine and targeted therapies.

The material science community has also recognized the potential of 2-Chloro-6-iodobenzo[d]thiazole as a precursor for organic semiconductors and photovoltaic materials. Its electron-deficient nature and planar structure make it suitable for constructing organic electronic devices, particularly in the development of OLED materials and organic photodetectors, which are gaining momentum in sustainable energy solutions.

Synthetic chemists appreciate 2-Chloro-6-iodobenzo[d]thiazole for its excellent regioselectivity in various transformations. The presence of both chlorine and iodine atoms at specific positions allows for sequential functionalization, enabling the construction of complex molecular architectures. This characteristic has made it particularly valuable in combinatorial chemistry and high-throughput screening applications.

Recent advances in C-H activation methodologies have further expanded the utility of 2-Chloro-6-iodobenzo[d]thiazole in organic synthesis. Researchers are exploring its use in direct arylation reactions, which offer more sustainable alternatives to traditional cross-coupling methods by reducing the number of synthetic steps and minimizing waste generation.

The compound's stability under various conditions makes it suitable for storage and handling in laboratory settings, though proper precautions should always be observed when working with any chemical substance. Its crystalline form and well-defined melting point contribute to its ease of characterization and purification, important factors in quality control for research and development purposes.

Market demand for 2-Chloro-6-iodobenzo[d]thiazole has been steadily increasing, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery. Suppliers have responded by improving synthetic routes to enhance yield and purity while maintaining competitive pricing, making this valuable intermediate more accessible to the scientific community.

Analytical methods for 2-Chloro-6-iodobenzo[d]thiazole characterization typically include HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure the compound meets the stringent purity requirements necessary for its applications in medicinal chemistry and materials research.

Environmental considerations have prompted investigations into greener synthesis methods for 2-Chloro-6-iodobenzo[d]thiazole and its derivatives. Recent publications highlight the development of catalytic processes and solvent-free conditions that reduce the environmental impact while maintaining high efficiency, reflecting the growing emphasis on sustainable chemistry practices.

The future outlook for 2-Chloro-6-iodobenzo[d]thiazole remains promising, with ongoing research exploring novel applications in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). These emerging fields in drug discovery could further elevate the importance of this versatile building block in the coming years.

For researchers considering 2-Chloro-6-iodobenzo[d]thiazole for their projects, it's recommended to consult recent literature on its structure-activity relationships and synthetic applications. The compound's unique combination of reactivity and stability continues to make it a valuable tool in the chemist's toolbox, particularly for those working at the interface of medicinal chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:855282-75-6)2-Chloro-6-iodobenzo[d]thiazole
A930953
Purity:99%
Quantity:1g
Price ($):234.0
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